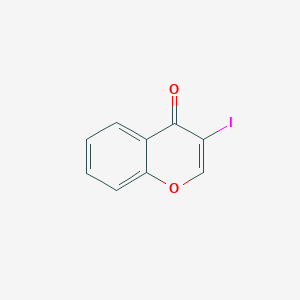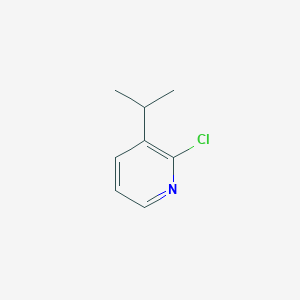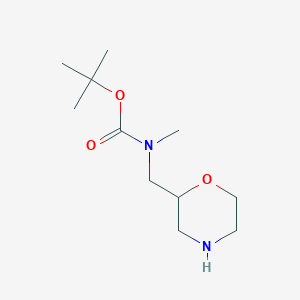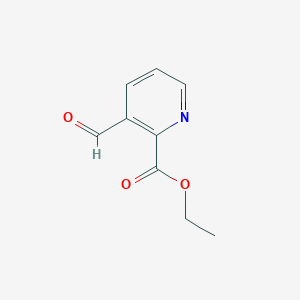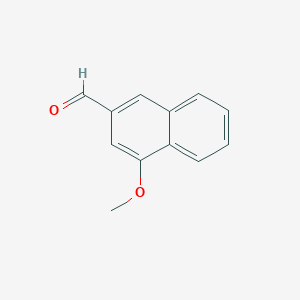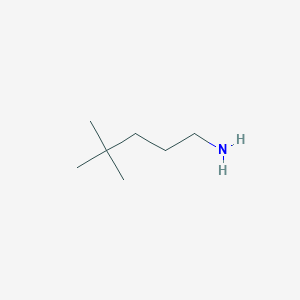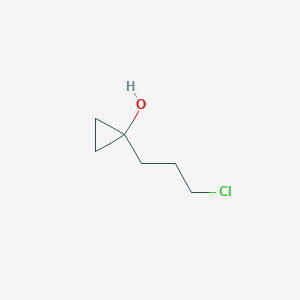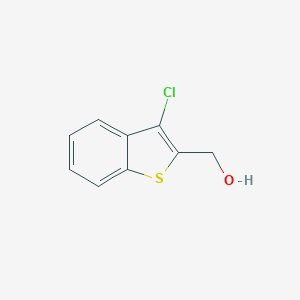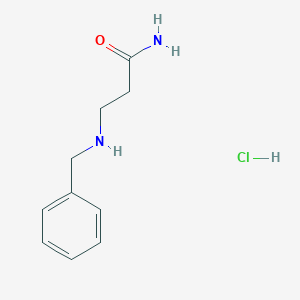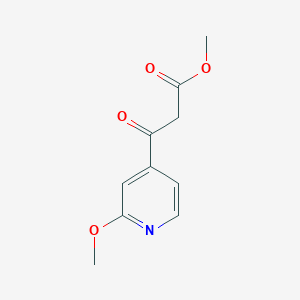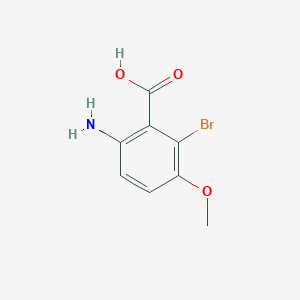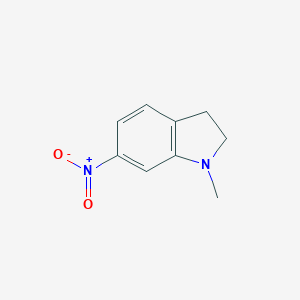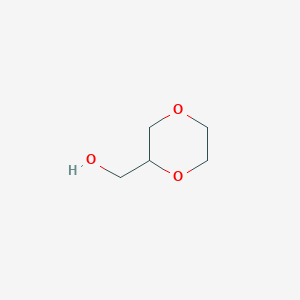
(1,4-Dioxan-2-yl)methanol
Vue d'ensemble
Description
“(1,4-Dioxan-2-yl)methanol” is a chemical compound with the CAS Number: 29908-11-0 and a molecular weight of 118.13 . It is also known by its IUPAC name, 1,4-dioxan-2-ylmethanol .
Molecular Structure Analysis
The molecular structure of “(1,4-Dioxan-2-yl)methanol” is represented by the linear formula C5H10O3 . The InChI code for this compound is 1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2 .Physical And Chemical Properties Analysis
“(1,4-Dioxan-2-yl)methanol” is a liquid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Glycerol Condensation to Cyclic Acetals : Acid-catalyzed condensation of glycerol with aldehydes and acetals, including formaldehyde, was investigated, producing mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These compounds are potential novel platform chemicals, particularly [1,3]dioxan-5-ols for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
Solvent Interaction Studies : NMR studies of mixtures of 1,4-dioxan and alcohols including methanol helped understand hydrogen bonding and solvent interactions. These insights are crucial for solvent selection in various chemical processes (Mirti, 1988).
Surface Tension Analysis in Mixtures : Surface tension measurements of mixtures with 1,4-dioxane and alcohols like methanol, ethanol, and propanol provide insights into hydrogen bonding and molecular interactions, which are vital for understanding solvent behavior in different conditions (Calvo, Pintos, Amigo, & Bravo, 2002).
Catalytic Reactions in Dioxan Solvent : The catalytic reaction of methanol with isobutene using a clay catalyst in 1,4-dioxan solvent was studied, showing the influence of solvent choice on yields and reaction efficiency. This has implications in the synthesis of ethers like methyl-t-butyl ether (Adams, Clement, & Graham, 1982).
Micelle Formation in Solvent Mixtures : The self-assembly and solution behavior of polymers in 1,4-dioxane–methanol mixtures were studied, showing reversible micelle formation. Such findings are important in polymer science and nanotechnology applications (Štěpánek et al., 2005).
Addition Reactions in Dioxan : The kinetics of the addition of methanol to chloral in dioxan was studied, indicating a cyclic transition state. This research is relevant for understanding reaction mechanisms in organic chemistry (Bell & Horne, 1972).
Safety And Hazards
“(1,4-Dioxan-2-yl)methanol” is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
1,4-dioxan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEPUAROFJSGJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347290 | |
| Record name | (1,4-Dioxan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Dioxan-2-yl)methanol | |
CAS RN |
29908-11-0 | |
| Record name | (1,4-Dioxan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,4-dioxan-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



